molecular formula C14H11BrN2 B432209 2-Anilino-2-(4-bromophenyl)acetonitrile CAS No. 578710-10-8

2-Anilino-2-(4-bromophenyl)acetonitrile

Cat. No.: B432209
CAS No.: 578710-10-8
M. Wt: 287.15g/mol
InChI Key: SVIFZOGVKKKEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-2-(4-bromophenyl)acetonitrile is a useful research compound. Its molecular formula is C14H11BrN2 and its molecular weight is 287.15g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

2-Anilino-2-(4-bromophenyl)acetonitrile has been investigated for its potential as a pharmaceutical agent due to its biological activity. It serves as an intermediate in the synthesis of various therapeutic compounds.

  • Antibiotic Development : This compound acts as a key intermediate in the synthesis of antibiotics, highlighting its importance in medicinal chemistry .
  • Neurological Studies : Research indicates that derivatives of this compound may exhibit inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Organic Synthesis

The compound is utilized in organic synthesis for creating complex molecules through various reactions:

  • C–H Amination : It has been shown to participate in C(sp3)−H amination reactions, which are crucial for synthesizing diverse nitrogen-containing compounds .
  • Late-stage Functionalization : The ability to modify existing compounds makes it valuable for late-stage functionalization in drug development, allowing for the introduction of specific functional groups without significant alteration of the core structure .

Case Study 1: Anticholinesterase Activity

A study evaluated the anticholinesterase activity of compounds derived from this compound. The results indicated that certain derivatives exhibited significant inhibition of acetylcholinesterase, with IC50 values comparable to established inhibitors. This suggests that modifications to the core structure could enhance therapeutic efficacy against Alzheimer's disease .

Case Study 2: C–H Amination Reactions

In another investigation, the compound was subjected to C(sp3)−H amination using Rhodium catalysts. The study demonstrated selective amination at the α-position relative to the nitrogen atom, yielding products with high regioselectivity and efficiency. This method opens pathways for synthesizing complex biaryl compounds relevant in pharmaceuticals .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
PharmaceuticalIntermediate for antibiotic synthesisEssential for developing new antibiotics
NeurologicalPotential acetylcholinesterase inhibitorSignificant activity against AChE
Organic SynthesisUsed in C–H amination reactionsHigh selectivity and efficiency
Late-stage FunctionalizationModifies existing drugs with precisionEnhances drug design flexibility

Properties

CAS No.

578710-10-8

Molecular Formula

C14H11BrN2

Molecular Weight

287.15g/mol

IUPAC Name

2-anilino-2-(4-bromophenyl)acetonitrile

InChI

InChI=1S/C14H11BrN2/c15-12-8-6-11(7-9-12)14(10-16)17-13-4-2-1-3-5-13/h1-9,14,17H

InChI Key

SVIFZOGVKKKEPQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)Br

Origin of Product

United States

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